

# Physicochemical Properties of 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane

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## Compound of Interest

Compound Name: 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane

Cat. No.: B595710

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While detailed experimental data for this specific compound is sparse in the public domain, some predicted and basic physicochemical properties are available.

Property	Value	Source
Molecular Formula	C11H10O2S	[2]
Molecular Weight	206.26 g/mol	[2]
PSA (Polar Surface Area)	46.70 Å <sup>2</sup>	[2]
LogP (octanol-water partition coefficient)	2.94670	[2]

## Brexpiprazole: A Case Study of a Benzo[b]thiophene-Containing Drug

Brexpiprazole is a second-generation antipsychotic drug approved for the treatment of schizophrenia.[5] Its chemical structure features a benzo[b]thiophene moiety linked to a piperazine core, which in turn is connected to a 7-butoxyquinolin-2(1H)-one fragment.

## Quantitative Pharmacological Data for Brexpiprazole

The following table summarizes the receptor binding affinities ( $K_i$ ) of brexpiprazole at various neurotransmitter receptors, which is crucial for understanding its mechanism of action and potential side-effect profile.

Receptor	$K_i$ (nM)
Dopamine D2	0.3
Dopamine D3	1.1
Serotonin 5-HT1A	0.12
Serotonin 5-HT2A	0.47
Serotonin 5-HT2B	1.9
Serotonin 5-HT7	3.7
$\alpha$ 1A-Adrenergic	3.8
$\alpha$ 1B-Adrenergic	0.17
$\alpha$ 2C-Adrenergic	0.59

Data sourced from publicly available pharmacological databases and scientific literature.

## Experimental Protocols: Synthesis of Brexpiprazole

A convergent and efficient synthesis of brexpiprazole has been reported, highlighting a novel palladium-mediated Buchwald-Hartwig amination.<sup>[5]</sup> The key steps are outlined below.

### Step 1: Synthesis of Benzo[b]thiophen-4-ol triflate

- Commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one is subjected to aromatization to yield benzo[b]thiophen-4-ol.
- The resulting benzo[b]thiophen-4-ol is then converted to its triflate ester.

### Step 2: Buchwald-Hartwig Amination

- The benzo[b]thiophen-4-yl triflate is coupled with N-Boc-piperazine using a palladium catalyst and a suitable ligand.
- This reaction is performed under an inert atmosphere in a suitable solvent, such as toluene or dioxane, with the addition of a base (e.g., sodium tert-butoxide).
- The reaction mixture is heated to ensure completion.
- Work-up and purification by column chromatography yield 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.

#### Step 3: Deprotection

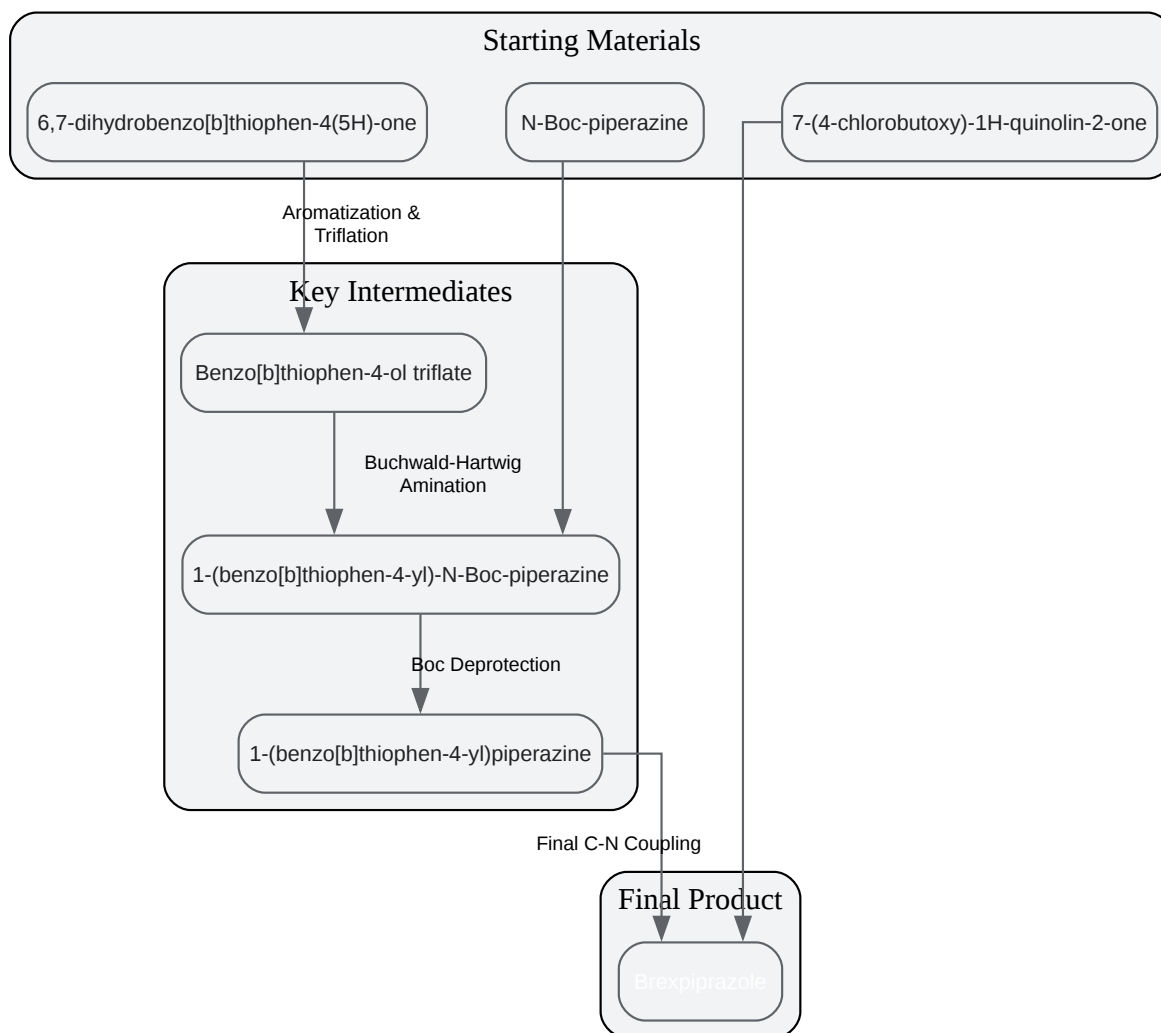
- The N-Boc protecting group is removed from the piperazine nitrogen using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).
- The resulting salt is neutralized to give 1-(benzo[b]thiophen-4-yl)piperazine.

#### Step 4: Final C-N Bond Formation

- The 1-(benzo[b]thiophen-4-yl)piperazine is reacted with 7-(4-chlorobutoxy)-1H-quinolin-2-one in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in a polar aprotic solvent like dimethylformamide (DMF).
- The reaction mixture is heated to drive the nucleophilic substitution to completion.
- Purification of the crude product affords brexpiprazole.

## Visualizing the Synthetic Workflow of Brexpiprazole

The following diagram illustrates the key steps in the convergent synthesis of brexpiprazole.

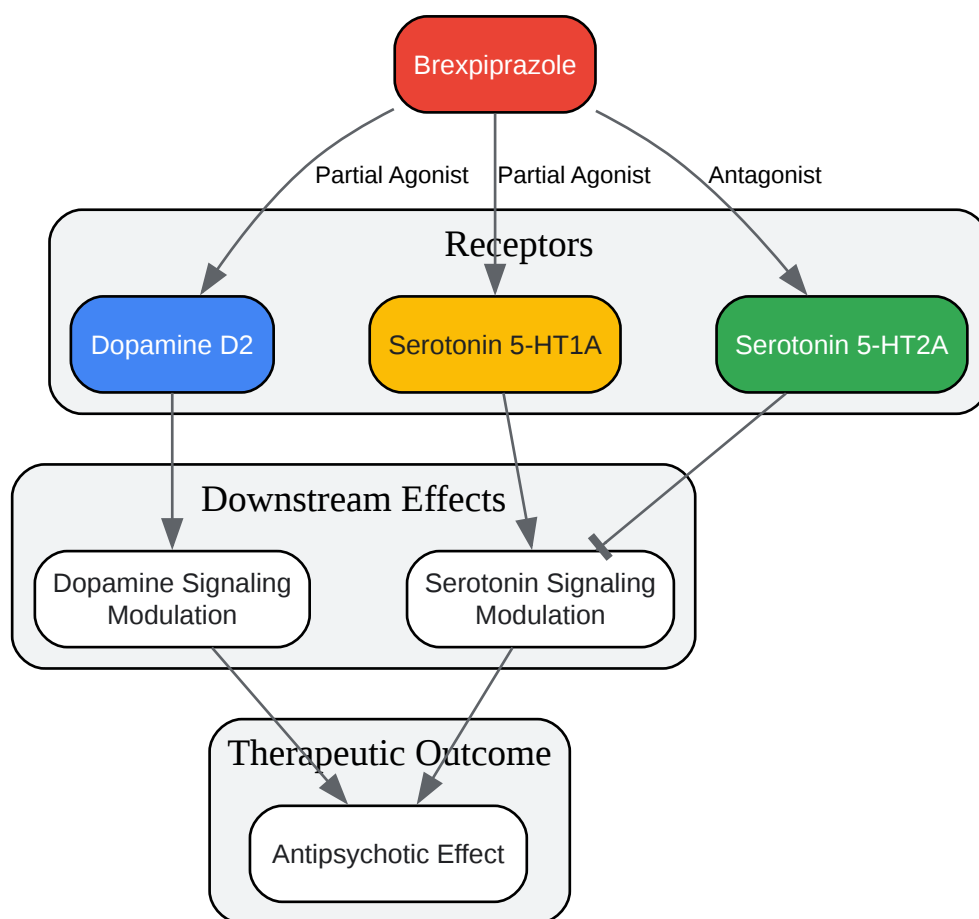


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Caption: Convergent synthetic workflow for brexpiprazole.

## Signaling Pathways Modulated by Brexpiprazole

Brexpiprazole's therapeutic effects are believed to be mediated through its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and its antagonism at serotonin 5-HT2A receptors. The following diagram illustrates this proposed mechanism of action.



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Caption: Proposed mechanism of action for brexpiprazole.

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